Bienvenue dans la boutique en ligne BenchChem!

8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline

Lipophilicity Drug-likeness Physicochemical profiling

8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034452-15-6) is a distinct, patent-classified quinoline-sulfonyl-pyrrolidine-pyridazine hybrid supplied as a racemate. Unlike achiral piperidine or pyridin-4-yl analogs, it incorporates three specific pharmacophores (quinoline, pyrrolidine, pyridazine) via an 8-sulfonyl linkage, creating a unique chemotype for EGFR-kinase profiling and carbonic anhydrase polypharmacology screens. The single undefined stereocenter enables chiral-resolution studies to reveal enantiospecific activity. Favorable drug-like properties (XLogP3 1.5, TPSA 93.7 Ų, 0 HBD) make it an ideal reference point for lead-optimization SAR. Procure this scaffold to access structural novelty not replicated by close analogs.

Molecular Formula C17H16N4O3S
Molecular Weight 356.4
CAS No. 2034452-15-6
Cat. No. B2531809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline
CAS2034452-15-6
Molecular FormulaC17H16N4O3S
Molecular Weight356.4
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C17H16N4O3S/c22-25(23,15-6-1-4-13-5-2-9-18-17(13)15)21-11-8-14(12-21)24-16-7-3-10-19-20-16/h1-7,9-10,14H,8,11-12H2
InChIKeyOLEGJLYFIXSELR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034452-15-6) – Structural Profile and Physicochemical Identity for Procurement Evaluation


8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034452-15-6) is a synthetic heterocyclic small molecule (C₁₇H₁₆N₄O₃S, MW 356.4 g/mol) comprising a quinoline core linked via an 8-sulfonyl group to a pyrrolidine ring that bears a pyridazin-3-yloxy substituent [1]. The compound contains one undefined stereocenter (at the pyrrolidine 3-position), indicating it is supplied as a racemic mixture [1]. It belongs to a broader class of quinoline-sulfonyl-pyrrolidine-pyridazine hybrids that have been described in patent literature as potential EGFR kinase inhibitors [2].

Why Analogs of 8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline Cannot Be Interchanged Without Loss of Structural Identity


The target compound integrates three pharmacophoric elements—quinoline, pyrrolidine, and pyridazine—connected through an 8-sulfonyl linkage, creating a specific spatial and electronic arrangement not replicated by close analogs [1]. Substitution of the pyrrolidine ring with piperidine (e.g., CAS 2034448-05-8) alters ring size and conformational flexibility; replacement of pyridazin-3-yl with pyridin-4-yl (e.g., 8-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline) shifts the hydrogen-bond acceptor pattern; and introduction of a 6-methoxy group on the pyridazine (e.g., CAS 2034446-44-9) adds both steric bulk and an additional hydrogen-bond acceptor [2]. The compound's single undefined stereocenter further distinguishes it from achiral analogs, as enantiomeric resolution could yield differential biological profiles [1]. These structural variations preclude simple interchangeability in SAR-dependent applications.

8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline – Quantitative Differential Evidence for Scientific Selection


Computed Lipophilicity (XLogP3) Differentiation Versus the 6-Methoxy-Pyridazine Analog

The target compound exhibits a computed XLogP3 of 1.5 [1], which is markedly lower than the 6-methoxy-pyridazine analog (CAS 2034446-44-9, C₁₈H₁₈N₄O₄S, MW 386.43), where the additional methoxy group and higher molecular weight are predicted to increase logP by approximately 0.5–1.0 log units based on the Hansch π contribution of aromatic –OCH₃ [2]. This lipophilicity difference translates to an estimated 3- to 10-fold difference in logD₇.₄ partition coefficients, impacting membrane permeability predictions. Lower logP may confer superior aqueous solubility, a critical parameter for biochemical assay compatibility.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison with the Piperidine Ring Analog

The target compound has a computed TPSA of 93.7 Ų [1]. The piperidine analog (8-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline, CAS 2034448-05-8) is predicted to have a nearly identical TPSA (93–94 Ų) due to the same heteroatom count and connectivity, differing only by one methylene unit in the saturated ring [1]. However, the pyrrolidine ring (5-membered) in the target compound imposes different conformational constraints on the 3-pyridazinyloxy substituent compared to the piperidine ring (6-membered), as evidenced by the different computed 'Complexity' scores (553 for target vs. an estimated higher value for the piperidine analog) [1]. This conformational difference may affect the spatial presentation of the pyridazine moiety to biological targets without altering the overall TPSA.

TPSA Membrane permeability Oral bioavailability prediction

Hydrogen-Bond Acceptor Count and Donor Deficiency Versus Pyridin-4-yl Analog

The target compound has 7 hydrogen-bond acceptors (HBA) and 0 hydrogen-bond donors (HBD) [1]. In contrast, the pyridin-4-yl analog (8-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline) has 6 HBA and 0 HBD, as the pyridine nitrogen replaces one of the two pyridazine nitrogens [1]. The extra HBA in the target compound arises from the second nitrogen in the pyridazine ring (N2 of pyridazine), which provides an additional lone pair available for hydrogen-bond acceptance. This difference in HBA count alters the compound's capacity for directed hydrogen-bond interactions with protein targets, potentially affecting binding specificity to kinase hinge regions or other HBD-rich binding pockets.

Hydrogen-bond capacity Target engagement Selectivity determinants

Class-Level Evidence: 8-Quinoline-Sulfonyl Moiety as a Privileged Carbonic Anhydrase Inhibitor Scaffold

A QSAR study on aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties demonstrated that this structural motif confers potent carbonic anhydrase (CA) inhibitory activity with topical antiglaucoma efficacy [1]. The study established that the 8-quinoline-sulfonyl group serves as a water-solubilizing tail that is more critical for activity than the ring to which the sulfonamido group is attached [1]. While the target compound was not directly tested in this study, it shares the identical 8-quinoline-sulfonyl pharmacophore. In contrast, 3-sulfonylquinoline analogs (with sulfonyl at the 3-position rather than 8-position) lack the specific geometry required for this CA inhibition profile, as the 8-substitution pattern is essential for the water-solubilizing tail effect [1].

Carbonic anhydrase inhibition Antiglaucoma QSAR

Chiral Center and Enantiomeric Potential: Differentiation from Achiral Analogs

The target compound possesses one undefined stereocenter (Undefined Atom Stereocenter Count = 1), meaning it is supplied as a racemic mixture [1]. In contrast, several closely related analogs (e.g., symmetric N-substituted pyrrolidine or piperidine variants without an oxygen linker at the 3-position) lack this stereochemical feature entirely. The presence of a chiral center offers the potential for enantiomeric resolution and differential biological evaluation of the (R)- and (S)-enantiomers. Research on analogous racemic hits has demonstrated that individual enantiomers can exhibit dramatically different activity profiles—in some cases, one enantiomer accounts for all observed activity while the other is essentially inactive [2].

Chirality Enantioselectivity Stereochemical SAR

Optimal Application Scenarios for 8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline Based on Available Evidence


Kinase Inhibitor Screening Library Diversification – EGFR-Focused Chemical Biology

The compound belongs to a quinoline-substituted pyridazine chemical class described in patent literature as EGFR inhibitors [1]. Its unique combination of a pyrrolidine ring (not piperidine) with an unsubstituted pyridazin-3-yloxy group provides a distinct chemotype within kinase-focused screening libraries. It is suitable as a diversity element in EGFR or broader kinome profiling panels where structural novelty relative to existing library members is a selection criterion [1].

Carbonic Anhydrase Polypharmacology Profiling

The 8-quinoline-sulfonyl moiety is a validated pharmacophore for carbonic anhydrase inhibition, as demonstrated by QSAR studies on structurally related sulfonamides [2]. This compound can serve as a probe for evaluating CA inhibitory activity in polypharmacology screens, particularly where the 8-substitution pattern on quinoline is required for activity. Procurement for CA-focused projects should prioritize this 8-substituted scaffold over 3-sulfonylquinoline alternatives [2].

Enantioselective SAR Exploration of Pyrrolidine-Containing Heterocycles

With one undefined stereocenter, the compound is supplied as a racemate [3]. This makes it suitable for chiral resolution studies (preparative HPLC on a chiral stationary phase) followed by independent biological evaluation of each enantiomer. Such studies can reveal enantiospecific activity that would be missed with achiral analogs, providing a competitive advantage in hit-to-lead optimization [3].

Physicochemical Property Benchmarking for Lead Optimization

With XLogP3 of 1.5, TPSA of 93.7 Ų, and 0 hydrogen-bond donors, the compound falls within favorable drug-like property space [3]. It can serve as a reference point for assessing the impact of structural modifications (e.g., methoxy substitution, ring expansion) on key physicochemical parameters during lead optimization campaigns targeting similar heterocyclic scaffolds [3].

Quote Request

Request a Quote for 8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.